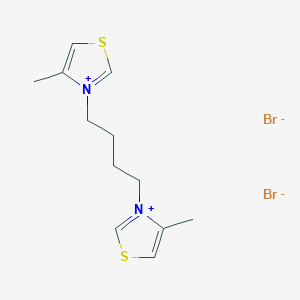
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- is an organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- can be achieved through several methods. One common approach involves the reaction of dichloromaleic anhydride with aniline under dielectric heating at reflux conditions. Acetic acid is used as a catalyst, and ethanol serves as the solvent. This method yields the desired compound with good efficiency, ranging from 39.56% to 70.21%, and the reaction time is significantly reduced to 15-20 minutes .
Industrial Production Methods
In industrial settings, the production of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave radiation in organic synthesis has been shown to increase yield and reduce reaction time, making it a preferred method for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, amines, and substituted quinolinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Due to its biological activity, it is explored for drug development and therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione
Uniqueness
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- is unique due to its specific structure, which includes a quinolinone core with dichloro and phenyl substituents. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
110254-67-6 |
|---|---|
Fórmula molecular |
C15H9Cl2NO |
Peso molecular |
290.1 g/mol |
Nombre IUPAC |
3,4-dichloro-1-phenylquinolin-2-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-13-11-8-4-5-9-12(11)18(15(19)14(13)17)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
NFPMZXUAPZUJND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


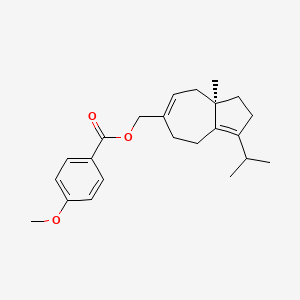
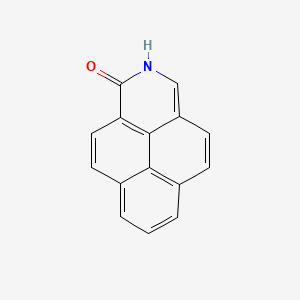
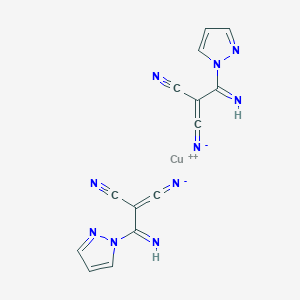

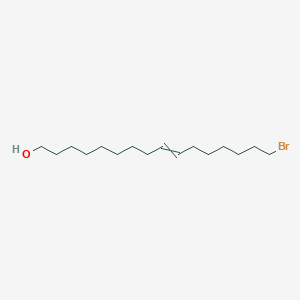
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
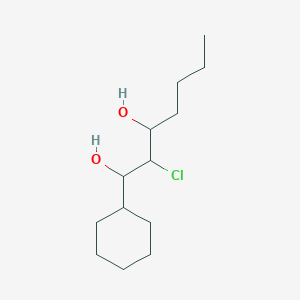
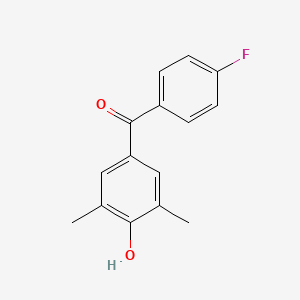
![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
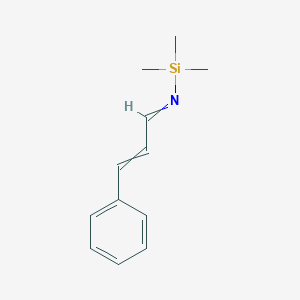
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)

